molecular formula C8H8FNO5 B8091570 4-Amino-3-fluorophenol oxalate

4-Amino-3-fluorophenol oxalate

Cat. No.: B8091570
M. Wt: 217.15 g/mol
InChI Key: BAGQFWZKPHROPX-UHFFFAOYSA-N
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Description

4-Amino-3-fluorophenol oxalate: is a chemical compound with the molecular formula C8H8FNO5. It is a derivative of 4-amino-3-fluorophenol, where the oxalate group is attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-amino-3-fluorophenol typically involves the reduction of 4-nitrophenol followed by a series of reactions including sulfonation, fluoro-substitution, and desulfonation . One common method uses 4-nitrophenol as a starting material, which undergoes catalytic hydrogenation to form 4-aminophenol. This intermediate then undergoes sulfonation, followed by fluoro-substitution at the 3-position, and finally desulfonation to yield 4-amino-3-fluorophenol .

Industrial Production Methods: For industrial production, a more efficient method involves the use of o-fluoronitrobenzene as a raw material. This compound is subjected to hydrogenation in the presence of a catalyst such as platinum-carbon or palladium-charcoal in an acidic aqueous solution containing organic solvents. The reaction is carried out under pressurized hydrogen conditions to produce 4-amino-3-fluorophenol . The oxalate derivative can then be formed by reacting 4-amino-3-fluorophenol with oxalic acid.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Amino-3-fluorophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or platinum catalysts.

    Substitution: Reagents such as halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted products.

Mechanism of Action

The mechanism of action of 4-amino-3-fluorophenol oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of bioactive molecules .

Comparison with Similar Compounds

  • 4-Amino-3-chlorophenol
  • 4-Amino-3-bromophenol
  • 4-Amino-3-iodophenol

Comparison: 4-Amino-3-fluorophenol oxalate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets, making it more effective in certain applications compared to its halogenated analogs .

Properties

IUPAC Name

4-amino-3-fluorophenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO.C2H2O4/c7-5-3-4(9)1-2-6(5)8;3-1(4)2(5)6/h1-3,9H,8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGQFWZKPHROPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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